molecular formula C6H11NO3 B12590618 2-Piperidinone, 3,4-dihydroxy-5-methyl-, (3R,4R,5R)-(9CI) CAS No. 536744-86-2

2-Piperidinone, 3,4-dihydroxy-5-methyl-, (3R,4R,5R)-(9CI)

Cat. No.: B12590618
CAS No.: 536744-86-2
M. Wt: 145.16 g/mol
InChI Key: NTZKJRXXWZUJGO-UOWFLXDJSA-N
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Description

2-Piperidinone, 3,4-dihydroxy-5-methyl-, (3R,4R,5R)-(9CI) is a chemical compound that belongs to the class of piperidinones. Piperidinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidinone, 3,4-dihydroxy-5-methyl-, (3R,4R,5R)-(9CI) typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

    Cyclization of amino alcohols: This method involves the reaction of amino alcohols with suitable reagents to form the piperidinone ring.

    Oxidation of piperidine derivatives: Piperidine derivatives can be oxidized to form piperidinones using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Continuous flow reactors: For efficient and scalable production.

    Catalytic processes: Using catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Piperidinone, 3,4-dihydroxy-5-methyl-, (3R,4R,5R)-(9CI) can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

    Oxidation products: Ketones, aldehydes.

    Reduction products: Alcohols, amines.

    Substitution products: Halogenated derivatives, alkylated compounds.

Scientific Research Applications

2-Piperidinone, 3,4-dihydroxy-5-methyl-, (3R,4R,5R)-(9CI) has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex molecules.

    Biology: Studied for its potential biological activities.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Piperidinone, 3,4-dihydroxy-5-methyl-, (3R,4R,5R)-(9CI) would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved could include:

    Enzyme inhibition or activation: Affecting metabolic processes.

    Receptor binding: Modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Piperidinone: A simpler analog with similar structural features.

    3,4-Dihydroxy-5-methylpiperidine: A related compound with hydroxyl and methyl groups.

    N-Methylpiperidinone: Another piperidinone derivative with a methyl group on the nitrogen atom.

Uniqueness

2-Piperidinone, 3,4-dihydroxy-5-methyl-, (3R,4R,5R)-(9CI) is unique due to its specific stereochemistry and functional groups, which may confer distinct biological activities and chemical reactivity compared to other piperidinone derivatives.

Properties

CAS No.

536744-86-2

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

(3R,4R,5R)-3,4-dihydroxy-5-methylpiperidin-2-one

InChI

InChI=1S/C6H11NO3/c1-3-2-7-6(10)5(9)4(3)8/h3-5,8-9H,2H2,1H3,(H,7,10)/t3-,4-,5-/m1/s1

InChI Key

NTZKJRXXWZUJGO-UOWFLXDJSA-N

Isomeric SMILES

C[C@@H]1CNC(=O)[C@@H]([C@@H]1O)O

Canonical SMILES

CC1CNC(=O)C(C1O)O

Origin of Product

United States

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